molecular formula C₁₃H₁₇N₅O₄ B1141036 N6-Propionyl Cordycepin CAS No. 77378-04-2

N6-Propionyl Cordycepin

Cat. No.: B1141036
CAS No.: 77378-04-2
M. Wt: 307.31
InChI Key:
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Scientific Research Applications

N6-Propionyl Cordycepin has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N6-Propionyl Cordycepin, a derivative of Cordycepin, has been found to target several key proteins and enzymes. One of the primary targets is ADAM17 , a sheddase associated with the modulation of the receptor ACE2 of SARS-CoV-2 . It also targets adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .

Mode of Action

This compound interacts with its targets in a variety of ways. It has been found to inhibit the expression of ADAM17, thereby potentially inhibiting the entry of SARS-CoV-2 into cells . Additionally, it associates with adenosine receptors to stimulate testosterone production .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to repress the ADAM17 expression upon different cancer cells . It also activates the cAMP-PKA-StAR pathway, leading to increased testosterone production . These pathways can have downstream effects on cell growth, immune response, and hormonal balance.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to inhibit the growth of several bacterial pathogens, including both Gram-positive and Gram-negative bacterial pathogens . It also has potential antitumor activity, as it has been found to inhibit the growth of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules in the environment, such as other drugs or substances. Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

N6-Propionyl Cordycepin acts as an adenosine deaminase inhibitor . It interacts with various enzymes and proteins, affecting biochemical reactions. For instance, it directly inhibits tumors by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumor invasion and metastasis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it consistently represses cell migration and cellular inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it down-regulates the expression of Bcl-2 protein and up-regulates the expression of p53, Bax, Caspase-3, and Caspase-9 proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to have a median inhibitory concentration (IC 50) of 135 µM, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to exhibit up to 3-fold antibacterial effect against H. pylori in vivo .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Propionyl Cordycepin typically involves a two-step reaction. Initially, cordycepin reacts with propionyl chloride to form this compound. This is followed by purification and crystallization to obtain a high-purity product .

Industrial Production Methods: Industrial production of this compound often employs fermentation techniques using Cordyceps militaris. Optimization of liquid and solid fermentation conditions, along with genetic modifications, can enhance the yield of cordycepin, which is then chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: N6-Propionyl Cordycepin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: This reaction can be used to modify the compound’s structure, affecting its reactivity and interactions.

    Substitution: Common in the synthesis of derivatives, substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions:

Major Products Formed: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: N6-Propionyl Cordycepin is unique due to its enhanced stability and bioavailability compared to cordycepin. The propionyl group modification reduces the rate of deamination, making it more effective in therapeutic applications .

Properties

IUPAC Name

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)/t7-,8+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRCIUDOEWOPKD-HHURGBBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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